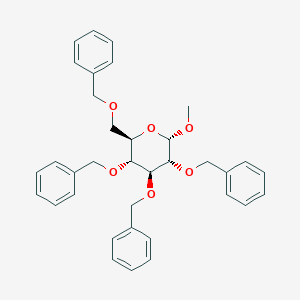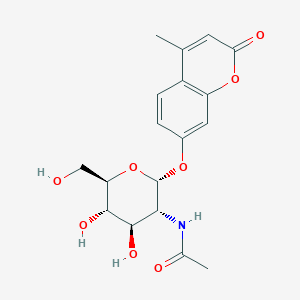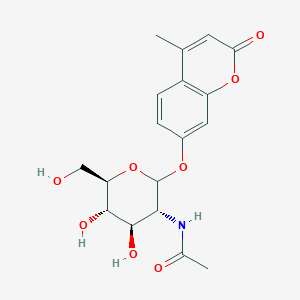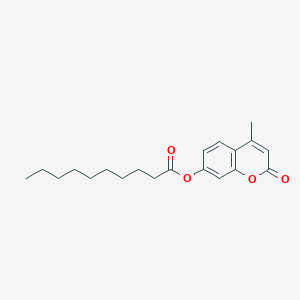
4-Nitrophenyl beta-D-cellotrioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Nitrophenyl β-D-cellotrioside is a chromogenic substrate for endoglucanases and cellobiohydrolases. Hydrolysis of this substrate by these enzymes liberates 4-nitrophenol, which generates a yellow color that is measured by monitoring absorbance at 405 nm.
Mechanism of Action
Target of Action
The primary targets of 4-Nitrophenyl beta-D-cellotrioside are endoglucanases and cellulose biohydrolases . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate that forms the cell walls of plants.
Mode of Action
this compound acts as a chromogenic substrate for endoglucanases and cellulose biohydrolases . It is hydrolyzed by these enzymes to release 4-nitrophenol, producing a yellow color . The activity of the enzyme can be quantitatively analyzed by monitoring the change in absorbance at 405 nm .
Biochemical Pathways
The hydrolysis of this compound by endoglucanases and cellulose biohydrolases is part of the larger cellulose degradation pathway. This process involves the interplay between different cellulolytic enzymes . The breakdown of cellulose releases glucose units, which can then enter glycolysis and other metabolic pathways for energy production.
Result of Action
The hydrolysis of this compound results in the release of 4-nitrophenol, producing a yellow color . This color change can be used to quantitatively analyze the activity of the enzymes endoglucanases and cellulose biohydrolases .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. For example, certain enzymes like the endoglucanase from the thermophilic bacterium Geobacillus sp. 70PC53 show high activity and stability over a broad range of temperatures .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl beta-D-cellotrioside plays a crucial role in biochemical reactions as a substrate for endoglucanases and cellulose biohydrolases. These enzymes hydrolyze the compound to release 4-nitrophenol, which can be detected spectrophotometrically. The interaction between this compound and these enzymes is essential for studying enzyme kinetics and activity. The compound’s ability to produce a measurable color change upon hydrolysis makes it an invaluable tool for enzyme assays .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a substrate for specific enzymes. When hydrolyzed by endoglucanases and cellulose biohydrolases, the release of 4-nitrophenol can influence cell function by providing insights into enzyme activity and substrate specificity. This information is crucial for understanding cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with these enzymes can help elucidate the mechanisms underlying these cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with endoglucanases and cellulose biohydrolases. The compound binds to the active site of these enzymes, where it is hydrolyzed to release 4-nitrophenol. This hydrolysis reaction is essential for studying enzyme kinetics and activity. The binding interactions between this compound and these enzymes provide valuable insights into enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for ensuring consistent and reliable results in enzyme assays. Over time, degradation of this compound can affect its ability to produce a measurable color change, which may impact the accuracy of enzyme activity measurements. Long-term studies in vitro and in vivo are necessary to understand the compound’s stability and its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may effectively serve as a substrate for enzyme assays without causing adverse effects. At higher doses, there may be threshold effects or toxic reactions that could impact the accuracy of enzyme activity measurements. It is essential to determine the optimal dosage for each specific application to avoid any potential toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrolysis of glucosidic bonds by endoglucanases and cellulose biohydrolases. These enzymes catalyze the hydrolysis of the compound to release 4-nitrophenol, which can be quantitatively measured. The interaction between this compound and these enzymes is crucial for understanding metabolic flux and changes in metabolite levels. The compound’s role in these pathways provides valuable insights into enzyme activity and substrate specificity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which in turn influences its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its use in enzyme assays and other biochemical applications .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound is crucial for understanding its activity and function in different cellular contexts. By studying its subcellular localization, researchers can gain insights into the mechanisms underlying enzyme activity and substrate specificity .
Properties
IUPAC Name |
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETIRLUWOMCBBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399334 |
Source


|
| Record name | 4-Nitrophenyl |A-D-cellotrioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106927-48-4 |
Source


|
| Record name | 4-Nitrophenyl |A-D-cellotrioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
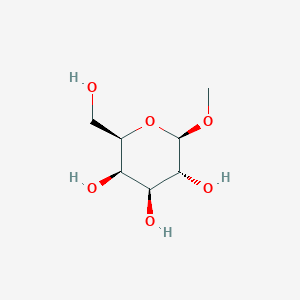
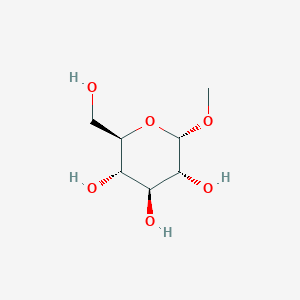
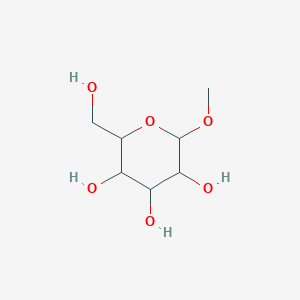
![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)
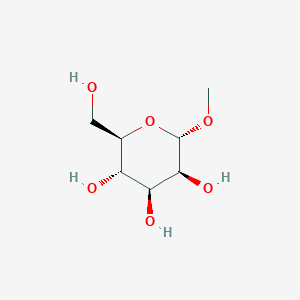
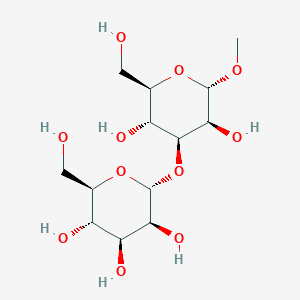
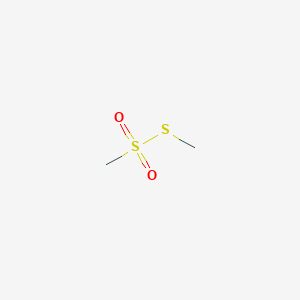
![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)
